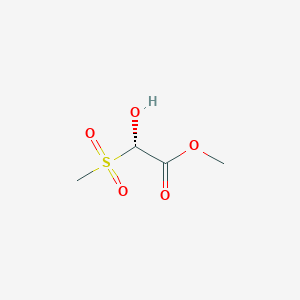
(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is a methyl sulfone derivative of glycine. This compound has garnered significant interest due to its unique physical, chemical, and biological properties. It is characterized by its molecular formula C4H8O5S and a molecular weight of 168.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester typically involves the esterification of sulfonic acids with alcohols. This process can be carried out under anhydrous conditions to prevent hydrolysis . The reaction mechanism often involves the formation of a sulfonylium cation intermediate or a pentacoordinate sulfur intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the esterification of sulfonic acids with methanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving sulfonate esters and their biological activities.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester involves its interaction with various molecular targets. The compound can act as an alkylating agent, transferring its methylsulfonyl group to nucleophilic sites on biomolecules. This interaction can affect cellular processes and pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Methanesulfonic acid (MSA): MSA is a smaller sulfonic acid with similar chemical properties but lacks the ester functionality.
Sulfonimidates: These compounds share the sulfonyl group but differ in their nitrogen-containing structures.
Uniqueness: (2S)-2-Hydroxy-2-(methylsulfonyl)acetic acid methyl ester is unique due to its combination of a sulfonyl group and a methyl ester, which imparts distinct reactivity and biological activity compared to other sulfonic acid derivatives .
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-methylsulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-9-3(5)4(6)10(2,7)8/h4,6H,1-2H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOOCSSVNGLQG-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
